

A Guide to the Spectroscopic Characterization of Methyl α -Bromo-2-chlorophenylacetate

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Compound of Interest

Compound Name:	Methyl alpha-bromo-2-chlorophenylacetate
Cat. No.:	B023346

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl α -bromo-2-chlorophenylacetate (CAS No: 85259-19-4), a key intermediate in pharmaceutical and specialty chemical synthesis.^{[1][2]} As a Senior Application Scientist, my objective is to move beyond a simple data repository. This document is structured to offer a holistic interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry. We will explore not only the data itself but also the causality behind the experimental observations, providing researchers and drug development professionals with a robust framework for the structural elucidation and quality control of this and similar halogenated ester compounds.

Introduction: The Compound in Context

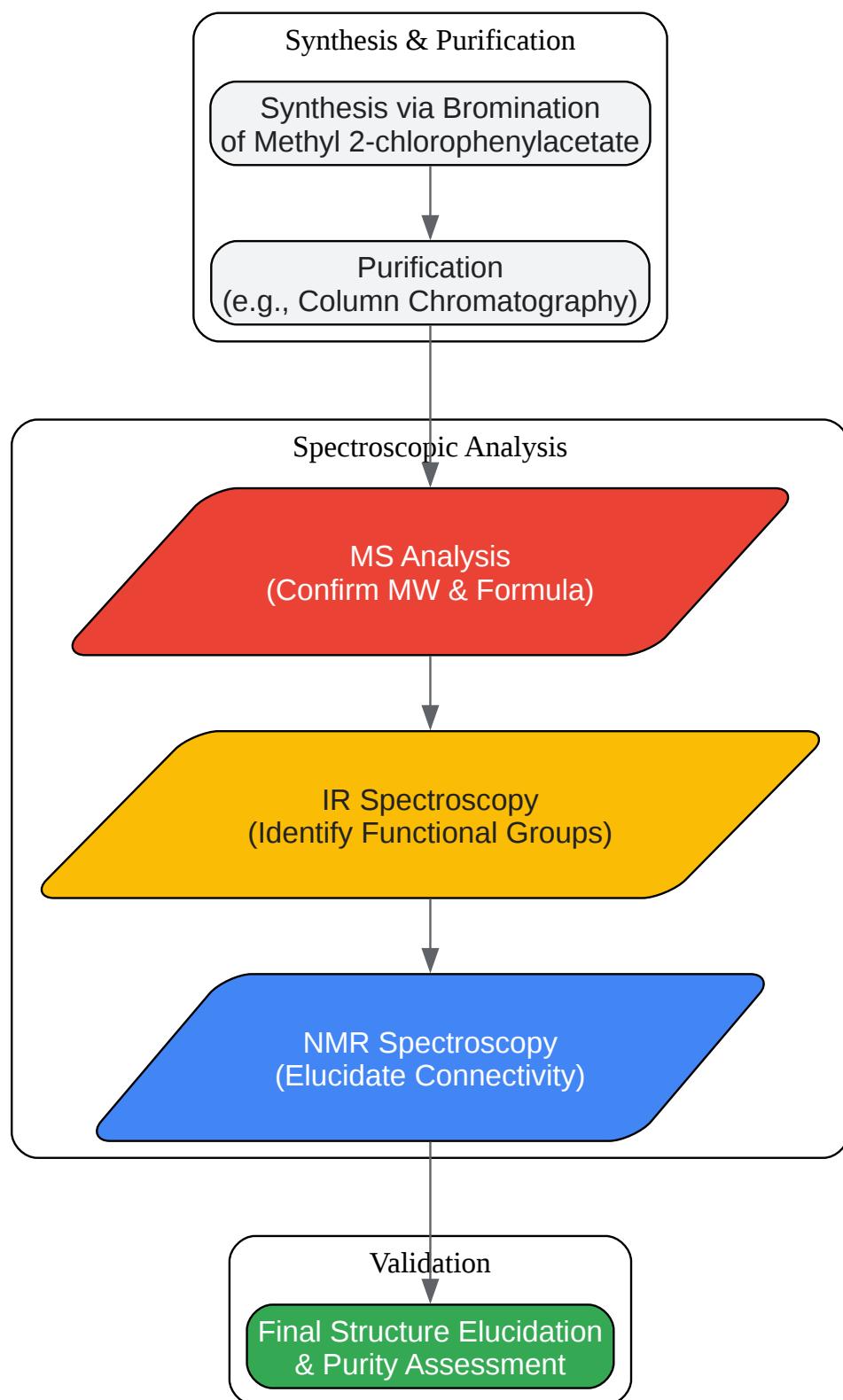
Methyl α -bromo-2-chlorophenylacetate is a chiral α -halo ester with significant utility as a versatile building block in organic synthesis.^[3] Its structure, featuring a stereocenter adjacent to an aromatic ring and bearing two distinct halogen atoms (bromine and chlorine), makes it a valuable precursor for introducing complexity in molecular architectures. The presence of the ortho-chloro substituent on the phenyl ring introduces electronic and steric influences that are reflected in its spectroscopic signatures.

Accurate and unambiguous characterization is paramount for ensuring purity, verifying identity, and understanding reactivity. The multi-technique approach of NMR, IR, and MS provides a

self-validating system for structural confirmation. This guide will dissect the data from each technique, offering a cohesive and definitive structural assignment.

Overall Analytical Workflow

The characterization of a synthesized batch of Methyl α -bromo-2-chlorophenylacetate follows a logical progression. The workflow ensures that each analytical technique provides complementary information, leading to a comprehensive and trustworthy structural confirmation.



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Caption: Spectroscopic analysis workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl α -bromo-2-chlorophenylacetate, both ^1H and ^{13}C NMR are indispensable.

Molecular Structure and Proton Environments

The structure contains six unique proton environments, which are clearly resolved in the ^1H NMR spectrum.

Caption: Structure of Methyl α -bromo-2-chlorophenylacetate.

^1H NMR Spectral Data

The ^1H NMR spectrum provides a definitive fingerprint of the molecule. The data presented below was acquired on a 500 MHz instrument using deuterated chloroform (CDCl_3) as the solvent.[3]

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Hb	3.74	Singlet (s)	N/A	3H	$-\text{OCH}_3$ (Methyl ester)
Ha	5.84	Singlet (s)	N/A	1H	$-\text{CH}(\text{Br})$ (Methine)
He	7.21	Doublet of doublets (dd)	J = 7.5, 1.8	1H	Ar-H
Hd	7.24	Triplet of doublets (td)	J = 7.6, 1.7	1H	Ar-H
Hf	7.31	Doublet of doublets (dd)	J = 7.6, 1.7	1H	Ar-H
Hc	7.69	Doublet of doublets (dd)	J = 7.6, 1.8	1H	Ar-H

Expertise & Causality:

- Methine Proton (Ha at 5.84 ppm): This proton is on the α -carbon, which is directly attached to three electron-withdrawing groups: the ester carbonyl, the bromine atom, and the 2-chlorophenyl ring. This extensive deshielding effect shifts its resonance significantly downfield. Its appearance as a singlet is noteworthy; it indicates a lack of coupling to adjacent protons, which is consistent with the structure.
- Methyl Protons (Hb at 3.74 ppm): This singlet, integrating to 3H, is characteristic of the methyl ester group. The chemical shift is typical for protons on a carbon adjacent to an oxygen atom within an ester functionality.
- Aromatic Protons (Hc-Hf at 7.21-7.69 ppm): The ortho-chloro substituent disrupts the symmetry of the phenyl ring, rendering all four aromatic protons chemically distinct. The observed complex splitting pattern (dd, td, dd, dd) is a direct consequence of this asymmetry and the different ortho- and meta- coupling constants between them. The most downfield aromatic proton (Hc at 7.69 ppm) is likely the one ortho to the ester-bearing carbon, experiencing the strongest deshielding from the carbonyl group's magnetic anisotropy.

¹³C NMR Spectral Data (Predicted)

While experimental ¹³C NMR data is not readily available in the searched literature, the chemical shifts can be reliably predicted based on established substituent effects. The following table represents predicted values, which serve as a benchmark for experimental verification.

Carbon Type	Predicted Chemical Shift (δ , ppm)	Rationale
$-\text{OCH}_3$	~53	Typical for a methyl ester carbon.
$-\text{CH}(\text{Br})$	~45-50	α -carbon attached to bromine and a carbonyl group.
Aromatic C-H	127-132	Range for unsubstituted and substituted aromatic carbons.
Aromatic C-Cl	~134	Carbon directly attached to chlorine is deshielded.
Aromatic C-C(O)	~135	Quaternary carbon attached to the ester group.
C=O	~168	Characteristic shift for an ester carbonyl carbon.

Trustworthiness: These predictions are based on standard correlation charts and additivity rules. An experimental spectrum is required for final validation, but these values provide a strong and reliable hypothesis for what to expect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation. PubChem indicates the availability of a vapor-phase IR spectrum for this compound.[\[4\]](#)

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~3100-3000	C-H Stretch	Aromatic	Medium
~2960-2850	C-H Stretch	Aliphatic (-CH ₃)	Medium
~1750-1735	C=O Stretch	Ester	Strong, Sharp
~1600, ~1475	C=C Stretch	Aromatic Ring	Medium
~1250-1100	C-O Stretch	Ester	Strong
~850-550	C-Cl Stretch	Aryl Halide	Medium-Strong
~690-515	C-Br Stretch	Alkyl Halide	Medium-Strong

Expertise & Causality: The most diagnostic peak in the IR spectrum of Methyl α -bromo-2-chlorophenylacetate is the strong, sharp absorption expected around 1740 cm⁻¹. This band is unequivocally due to the carbonyl (C=O) stretch of the ester group.^[5] Its position at a relatively high frequency is consistent with an α -halo ester, where the electronegative bromine atom enhances the bond strength of the adjacent carbonyl. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both structural motifs. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands, including the C-O, C-Cl, and C-Br stretches, which are highly specific to the molecule's overall structure.^[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Molecular Formula: C₉H₈BrClO₂^[2] Molecular Weight: 263.52 g/mol ^[2] Monoisotopic Mass: 261.93962 Da^[4]

Molecular Ion (M⁺) Peak

The most critical feature in the mass spectrum is the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br \approx 50.7%, ⁸¹Br \approx 49.3%) and chlorine (³⁵Cl \approx 75.8%, ³⁷Cl \approx 24.2%)

isotopes, the molecular ion will appear as a characteristic cluster of peaks.

- M⁺: (C₉H₈⁷⁹Br³⁵ClO₂) = 262 (Relative Abundance ≈ 100%)
- M+2: (C₉H₈⁸¹Br³⁵ClO₂ and C₉H₈⁷⁹Br³⁷ClO₂) ≈ 264 (Relative Abundance ≈ 130%)
- M+4: (C₉H₈⁸¹Br³⁷ClO₂) ≈ 266 (Relative Abundance ≈ 32%)

Trustworthiness: Observing this specific isotopic pattern is exceptionally strong evidence for the presence of one bromine and one chlorine atom in the molecule. This signature is a self-validating feature of the mass spectrum.

Key Fragmentation Pathways

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The resulting fragments are diagnostic of the molecule's structure.

- α -Cleavage (Loss of Bromine): Cleavage of the C-Br bond is a likely event, leading to a fragment at m/z 183/185.
 - [M - Br]⁺ → C₉H₈³⁵ClO₂⁺ / C₉H₈³⁷ClO₂⁺
- Loss of the Methoxy Group: Cleavage of the O-CH₃ bond is characteristic of methyl esters.
[7]
 - [M - OCH₃]⁺ → C₈H₅BrClO⁺ at m/z 231/233/235
- Loss of the Carbomethoxy Group: Cleavage of the bond between the α -carbon and the carbonyl group.
 - [M - CO₂CH₃]⁺ → C₈H₇BrCl⁺ at m/z 201/203/205
- McLafferty Rearrangement: This pathway is not possible as there are no γ -hydrogens.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of Methyl α -bromo-2-chlorophenylacetate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Angle: 30°
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 2 seconds
 - Scans: 16
- ^{13}C NMR Parameters:
 - Pulse Angle: 30°
 - Acquisition Time: 1.5 seconds
 - Relaxation Delay: 2 seconds
 - Scans: 1024 (with proton broadband decoupling)
- Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 triplet at 77.16 ppm.

FT-IR Spectroscopy Protocol

- Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the ATR crystal (Attenuated Total Reflectance). If solid, a small amount is placed on the crystal and pressure is applied.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
- Data Acquisition:
 - Scan Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Scans: 32
- Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

GC-MS Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Parameters:
 - Column: Standard non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
- MS Parameters:
 - Ionization Mode: EI at 70 eV
 - Mass Range: 40-400 amu
 - Source Temperature: 230 °C

- Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of Methyl α -bromo-2-chlorophenylacetate. The ^1H NMR data precisely defines the proton connectivity and the substitution pattern on the aromatic ring.^[3] IR spectroscopy confirms the presence of the key ester functional group and other structural motifs. Mass spectrometry validates the molecular formula through the compound's exact mass and unique isotopic distribution pattern. This guide serves as an authoritative reference for the characterization of this important synthetic intermediate, embodying a scientifically rigorous and self-validating analytical approach.

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